molecular formula C20H24N2O2 B5559230 2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol

2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol

Cat. No. B5559230
M. Wt: 324.4 g/mol
InChI Key: AKVJEQUTCPOFQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol involves multiple steps, including reactions like Sonogashira coupling, which is a common method for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. For instance, Liu Qiao-r (2014) synthesized a similar compound through Sonogashira coupling, which might provide insights into the synthesis of 2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol (Liu Qiao-r, 2014).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol is often analyzed using techniques like X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the study by S. Moser, V. Bertolasi, and K. Vaughan (2005) on a related compound utilized X-ray diffraction to determine the crystal structure, revealing disorder in the methoxycarbonyl group and providing insights into the molecular structure (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be influenced by their functional groups and molecular structure. The study of their reactions can reveal pathways to functionalize the compound or alter its properties. For instance, the work by Tomoshige Kobayashi et al. (1990) discussed the synthesis of phenyl-substituted pyridines, which might share mechanistic similarities with reactions involving 2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol (Kobayashi, Kawate, Kakiuchi, & Kato, 1990).

Scientific Research Applications

Synthesis Techniques and Molecular Reactivity

  • Tandem Ring-Closing Metathesis and Radical Cyclization : A study by Clive and Cheng (2001) explores the use of α,ω-(Phenylseleno) carbonyl compounds in anionic reactions to afford bicyclic products through sequential ring-closing metathesis and radical cyclization, showcasing methodologies that could be relevant for synthesizing complex structures similar to 2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol (Clive & Cheng, 2001).

  • Stereoselective Michael Addition : Singh et al. (2013) demonstrated the efficiency of a pyrrolidine-based catalyst for the asymmetric Michael addition, a key reaction that could potentially be employed in the synthesis of complex molecules including azetidinyl derivatives (Singh et al., 2013).

  • Azetidinones as CNS Active Agents : Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones, highlighting the potential of the azetidinone skeleton as a CNS active agent. This suggests that derivatives of azetidinones, like the compound , may have applications in CNS drug development (Thomas et al., 2016).

properties

IUPAC Name

[4-(3-hydroxy-3-methylbutyl)phenyl]-(3-pyridin-3-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-20(2,24)10-9-15-5-7-16(8-6-15)19(23)22-13-18(14-22)17-4-3-11-21-12-17/h3-8,11-12,18,24H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVJEQUTCPOFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CC(C2)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol

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